Hetramine - 531-08-8

Hetramine

Catalog Number: EVT-270767
CAS Number: 531-08-8
Molecular Formula: C15H20N4
Molecular Weight: 256.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Hetramine is a synthetic pyrimidine compound that has antihistamine and antianaphylactic effects.
Source and Classification

Hetramine is synthesized from formaldehyde and ammonia through a condensation reaction. It is classified as an aliphatic amine and falls under the broader category of polyamines. Its structure comprises a central carbon atom bonded to four nitrogen atoms, forming a cage-like arrangement that contributes to its reactivity and functionality in various applications.

Synthesis Analysis

Methods of Synthesis

The synthesis of hetamine can be achieved through several methods:

  1. Condensation Reaction: The most common method involves the reaction of formaldehyde with ammonia. This process typically occurs under acidic conditions, leading to the formation of hexamethylenetetramine.
    6CH2O+4NH3C6H12N4+6H2O6CH_2O+4NH_3\rightarrow C_6H_{12}N_4+6H_2O
  2. Alternative Methods: Other methods include the use of other aldehydes or ketones in place of formaldehyde, although these are less common.

Technical Details

The synthesis conditions can vary, including temperature and pH levels, which significantly influence the yield and purity of hetamine produced. High temperatures and controlled pH levels are crucial for optimizing the reaction efficiency.

Molecular Structure Analysis

Structure

Hetramine has a symmetrical structure characterized by a six-membered ring containing four nitrogen atoms and two carbon atoms. The bond angles and lengths within the molecule contribute to its stability and reactivity.

Data

  • Molecular Formula: C6H12N4C_6H_{12}N_4
  • Molecular Weight: 140.18 g/mol
  • Melting Point: Approximately 280 °C (decomposes)
  • Solubility: Soluble in water and ethanol but insoluble in organic solvents.
Chemical Reactions Analysis

Reactions

Hetramine undergoes various chemical reactions that can be categorized into:

  1. Hydrolysis: In aqueous solutions, hetamine can hydrolyze to form ammonia and formaldehyde.
    C6H12N4+6H2O6NH3+6CH2OC_6H_{12}N_4+6H_2O\rightarrow 6NH_3+6CH_2O
  2. Decomposition: Upon heating, hetamine decomposes to produce nitrogen gas and other byproducts.
  3. Reaction with Acids: Hetramine reacts with acids to form salts, which can be utilized in various applications.

Technical Details

The reactivity of hetamine is influenced by its basicity, which allows it to participate in nucleophilic substitutions and other reactions typical of amines.

Mechanism of Action

Process

In biological systems, hetamine acts primarily as an antiseptic in urine. Its mechanism involves:

  1. Antimicrobial Activity: Hetramine releases formaldehyde in acidic environments (such as urine), which possesses antimicrobial properties effective against various pathogens.
  2. pH Modulation: By altering the pH of urine, hetamine enhances its effectiveness as an antiseptic.

Data

Studies have shown that hetamine exhibits significant antibacterial activity against common urinary pathogens, making it a valuable compound in treating urinary tract infections.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Odor: Odorless.
  • Density: Approximately 1.3 g/cm³.

Chemical Properties

  • Stability: Stable under normal conditions but decomposes upon prolonged heating.
  • Reactivity: Reacts with acids, bases, and oxidizing agents.

Relevant analyses indicate that hetamine's physical properties make it suitable for use in pharmaceutical formulations where stability and solubility are critical.

Applications

Scientific Uses

Hetramine has diverse applications across various fields:

  1. Medical Field: Used as a urinary antiseptic for treating urinary tract infections due to its antimicrobial properties.
  2. Industrial Applications: Employed in the manufacture of plastics, resins, and as a hardener for certain types of adhesives.
  3. Research Applications: Utilized as a reagent in organic synthesis and analytical chemistry for detecting certain compounds.
Historical Evolution of Ketamine in Academic Research

Emergence as a Phencyclidine Derivative: Synthesis and Early Pharmacological Exploration

Ketamine's scientific journey began with systematic efforts to improve upon phencyclidine (PCP), a compound first synthesized in 1956 by Parke-Davis chemists. While PCP demonstrated potent anesthetic properties in animal models, its clinical utility was severely limited by prolonged emergence delirium and psychotic reactions in humans [1]. In 1962, organic chemist Calvin Stevens developed CI-581 (later named ketamine) as a structural analog with approximately one-tenth the potency of PCP, specifically engineered to retain anesthetic efficacy while minimizing adverse neuropsychiatric effects [1]. This strategic molecular simplification involved modifications to the piperidine ring structure, resulting in a compound with improved pharmacokinetic properties.

The first human administration occurred on August 3, 1964, when University of Michigan researchers Dr. Edward Domino (pharmacology) and Dr. Guenter Corssen (anesthesiology) intravenously administered ketamine to human subjects. Their subsequent 1966 publication detailed anesthetic effects across 130 patients aged 6 weeks to 86 years undergoing diverse surgical procedures [1]. These landmark studies identified ketamine's unique "dissociative anesthesia" state – characterized by profound analgesia, preserved airway reflexes, respiratory drive, and catalepsy with apparent wakefulness. Crucially, emergence phenomena were significantly less severe than those observed with PCP, establishing ketamine's superior clinical tolerability. Pharmacological characterization revealed ketamine's rapid onset (approximately 30 seconds IV), short duration (5-10 minutes), and remarkable cardiovascular stability due to sympathomimetic effects – properties that distinguished it from contemporaneous anesthetics [1].

Table 1: Early Phencyclidine Derivatives and Analogues

CompoundYear IntroducedKey Pharmacological PropertiesClinical Limitations
Phencyclidine (PCP)1956Potent anesthetic, analgesicSevere/long emergence delirium, psychosis
CI-581 (Ketamine)1962Dissociative anesthesia, hemodynamic stabilityTransient emergence phenomena
(S)-Ketamine1970s3-4x higher NMDA affinity vs R-form, faster recoveryNot commercially available in US initially
NorketamineMetabolite identified 1975Active metabolite, 1/3 potency of ketamineContributes to prolonged effects

Paradigm Shifts: Transition from Anesthetic Agent to Multidisciplinary Research Subject

Ketamine's FDA approval as Ketalar® in 1970 cemented its role in anesthesia, particularly in battlefield medicine, pediatric sedation, and hemodynamically unstable patients. However, the 1990s witnessed an unexpected paradigm shift when subanesthetic ketamine doses demonstrated rapid and robust antidepressant effects in treatment-resistant depression (TRD) [10]. This serendipitous discovery fundamentally challenged the monoaminergic dominance of depression therapeutics and catalyzed research into glutamatergic mechanisms. The subsequent decades transformed ketamine from a niche anesthetic into a multidisciplinary research tool spanning neuroscience, psychiatry, chronic pain management, and neuropharmacology.

Critical milestones in this transition included the elucidation of ketamine's rapid (within hours) antidepressant effects in controlled trials, contrasting sharply with the weeks-long latency of conventional monoaminergic antidepressants [4] [10]. This temporal advantage, coupled with efficacy in treatment-resistant populations, spurred intensive investigation. By 2019, this research culminated in the FDA approval of esketamine ((S)-ketamine) nasal spray for TRD – the first fundamentally novel mechanistic approach to depression treatment in decades [4]. Concurrently, ketamine demonstrated therapeutic potential in:

  • Post-Traumatic Stress Disorder (PTSD): Modulation of fear extinction and memory reconsolidation [1]
  • Chronic Pain Syndromes: Central sensitization reversal in neuropathic pain and complex regional pain syndrome [1]
  • Substance Use Disorders: Reduction in craving and withdrawal severity, particularly for alcohol and opioids

This therapeutic diversification underscored ketamine's unique polypharmacology and positioned it as a prototype for novel CNS drug development targeting mechanisms beyond monoamine modulation.

Milestones in Receptor Interaction Discoveries: NMDA Antagonism and Beyond

The cornerstone of ketamine's mechanism, N-methyl-D-aspartate receptor (NMDAR) antagonism, was established in the 1980s. The critical breakthrough emerged from electrophysiological studies using the selective NMDAR antagonist d-AP5 (2-amino-5-phosphonopentanoate). Seminal work by Collingridge and colleagues (1983) demonstrated that d-AP5 blocked the induction of long-term potentiation (LTP) in hippocampal CA1 neurons without affecting baseline synaptic transmission [9]. This finding provided the mechanistic link between ketamine's NMDAR blockade and synaptic plasticity – a fundamental process in learning, memory, and neuroadaptation.

Subsequent research revealed that ketamine preferentially inhibits NMDARs in a voltage-dependent, use-dependent manner, with subunit composition influencing its effects. Notably, ketamine shows higher affinity for GluN2D-containing receptors, potentially explaining its differential effects versus other channel blockers like memantine [6]. The discovery that ketamine's antidepressant effects persist despite rapid plasma clearance suggested secondary mechanisms beyond direct channel blockade:

  • Enhanced Synaptic Plasticity: NMDAR inhibition on GABAergic interneurons disinhibits pyramidal neurons, increasing glutamate release and AMPA receptor activation. This triggers BDNF/mTOR signaling cascades promoting synaptogenesis [10]
  • Metabolite Pharmacology: Active metabolites like (2R,6R)-hydroxynorketamine exhibit antidepressant-like effects via AMPA potentiation, independent of NMDAR blockade [4]
  • Non-NMDAR Targets:
  • Opioid System: Ketamine binds to μ and κ receptors contributing to analgesia [1]
  • Monoaminergic Systems: Increases prefrontal dopamine and serotonin release [10]
  • Cholinergic System: Augments acetylcholine release in hippocampus and cortex
  • Voltage-Gated Channels: Modulates Na⁺, K⁺, and HCN channels

Table 2: Key Milestones in Ketamine Receptor Pharmacology

YearDiscoveryExperimental ModelSignificance
1983d-AP5 blocks LTP inductionHippocampal slices (rat)Established NMDAR role in synaptic plasticity
1990Ketamine inhibits GluN2D-containing NMDARsRecombinant receptor studiesRevealed subunit-dependent effects
2000(2R,6R)-HNK antidepressant effects sans NMDAR blockRodent behavioral modelsIdentified therapeutically active metabolite with distinct mechanism
2010Ketamine disinhibits glutamate release via GABAergic blockadeElectrophysiology (rat PFC)Explained increased glutamate post-administration
2018AMPA receptor activation essential for antidepressant effectsAMPAR antagonist co-administration studiesConfirmed downstream signaling requirement

The evolution toward subunit-selective NMDAR modulators (e.g., GluN2B antagonists like radiprodil) reflects efforts to harness ketamine's therapeutic mechanisms while minimizing adverse effects [6]. However, clinical translation has proven challenging due to bioavailability limitations and complex receptor interplay, underscoring the sophistication of ketamine's polypharmacology.

Properties

CAS Number

531-08-8

Product Name

Hetramine

IUPAC Name

N'-benzyl-N,N-dimethyl-N'-pyrimidin-2-ylethane-1,2-diamine

Molecular Formula

C15H20N4

Molecular Weight

256.35 g/mol

InChI

InChI=1S/C15H20N4/c1-18(2)11-12-19(15-16-9-6-10-17-15)13-14-7-4-3-5-8-14/h3-10H,11-13H2,1-2H3

InChI Key

SVBNKTIROPNBQH-UHFFFAOYSA-N

SMILES

CN(C)CCN(CC1=CC=CC=C1)C2=NC=CC=N2

Solubility

Soluble in DMSO

Synonyms

Hetramine; RP 2971; RP-2971; RP2971;

Canonical SMILES

CN(C)CCN(CC1=CC=CC=C1)C2=NC=CC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.